N-(3-Aminophenyl)-4-(sec-butoxy)benzamide

HDAC8 inhibition epigenetics benzamide SAR

Exceptional HDAC1 potency (IC50=1.1 nM) with 209-fold selectivity over HDAC4. The sec-butoxy/meta-amino substitution pattern yields a distinct isoform profile not replicated by methoxy, ethoxy, or n-butoxy analogs. Favorable logP (3.4) and TPSA (64.4 Ų) ensure efficient cellular uptake. Clean off-target profile (amine oxidase IC50 >1 mM). Ideal for HDAC1-specific gene regulation, chromatin remodeling, and cell cycle studies at low nanomolar concentrations. Procure this well-characterized reference standard for reproducible HDAC selectivity research and SAR benchmarking.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 1020054-49-2
Cat. No. B1388935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminophenyl)-4-(sec-butoxy)benzamide
CAS1020054-49-2
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C17H20N2O2/c1-3-12(2)21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)11-15/h4-12H,3,18H2,1-2H3,(H,19,20)
InChIKeyZBSVWPPLARVPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminophenyl)-4-(sec-butoxy)benzamide (CAS 1020054-49-2) Procurement and Scientific Selection Guide


N-(3-Aminophenyl)-4-(sec-butoxy)benzamide (CAS 1020054-49-2) is a synthetic benzamide derivative with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g/mol [1]. This compound features an aminophenyl group and a sec-butoxy substituent on a benzamide core . It is primarily recognized for its activity as a histone deacetylase (HDAC) inhibitor, with reported selectivity across multiple HDAC isoforms [2][3]. Additional bioactivity data indicate weak interactions with diamine oxidase and monoamine oxidase B, as well as potential antiviral properties related to hepatitis C virus replication [4][5]. The compound serves as a research tool in epigenetic and oncology studies, and its structural characteristics make it a relevant comparator for structure-activity relationship (SAR) investigations within the benzamide class.

Why N-(3-Aminophenyl)-4-(sec-butoxy)benzamide Cannot Be Substituted with Generic Benzamide Analogs


Within the benzamide class, subtle variations in substituent position, alkyl chain length, and aromatic substitution profoundly alter HDAC isoform selectivity, cellular potency, and off-target profiles [1]. N-(3-Aminophenyl)-4-(sec-butoxy)benzamide contains a sec-butoxy group at the para position of the benzamide ring and a free amino group at the meta position of the aniline ring, a combination that yields a distinct HDAC inhibition profile (HDAC8 IC50 = 130 nM; HDAC4 IC50 = 230 nM; HDAC1 IC50 = 1.1 nM) [2][3][4]. Replacing the sec-butoxy group with methoxy, ethoxy, or n-butoxy, or shifting the amino group to the ortho or para position, results in compounds with different potency and selectivity patterns that cannot be assumed equivalent [5]. Generic substitution without experimental validation risks introducing confounding variables in HDAC inhibition assays, altering cell permeability due to logP changes, and shifting metabolic stability profiles. The compound's specific quantitative performance data, detailed in Section 3, must be directly considered for accurate scientific selection and reproducible experimental outcomes.

Quantitative Differentiation Evidence: N-(3-Aminophenyl)-4-(sec-butoxy)benzamide vs. Comparators


HDAC8 Inhibition Potency: N-(3-Aminophenyl)-4-(sec-butoxy)benzamide vs. Structurally Related Benzamide Derivative

N-(3-Aminophenyl)-4-(sec-butoxy)benzamide inhibits recombinant human HDAC8 with an IC50 of 130 nM [1]. In contrast, a structurally distinct benzamide derivative bearing a thiazole-fused tricyclic core (BDBM50529155) inhibits HDAC8 with an IC50 of 130 nM in the same assay system [1]. The comparable potency demonstrates that the sec-butoxy substitution does not preclude HDAC8 engagement relative to more complex heterocyclic scaffolds.

HDAC8 inhibition epigenetics benzamide SAR

HDAC4 Inhibition: Direct Comparison with Related Benzamide Derivative

N-(3-Aminophenyl)-4-(sec-butoxy)benzamide inhibits HDAC4 in human Jurkat E6-1 cells with an IC50 of 230 nM [1]. A related benzamide derivative bearing a cyclopropyl-fluorophenyl core (BDBM50161829) inhibits HDAC4 catalytic domain with an IC50 of 40 nM under recombinant conditions, but shows 230 nM activity in the Jurkat cell assay [1]. The target compound achieves the same cellular potency as this comparator despite lacking the elaborate heterocyclic modifications, indicating that the sec-butoxy/3-aminophenyl motif provides favorable cellular permeability or target engagement characteristics.

HDAC4 inhibition class IIa HDAC Jurkat cells

HDAC1 Ultra-Potency: N-(3-Aminophenyl)-4-(sec-butoxy)benzamide vs. Class I HDAC Inhibitor Benchmark

N-(3-Aminophenyl)-4-(sec-butoxy)benzamide inhibits human recombinant HDAC1 with an IC50 of 1.1 nM [1]. For comparison, the clinical-stage benzamide HDAC inhibitor entinostat (MS-275) exhibits HDAC1 IC50 values ranging from 100-300 nM, while the prototypical hydroxamate inhibitor vorinostat (SAHA) shows HDAC1 IC50 of approximately 10-50 nM [2][3]. The target compound's HDAC1 potency (1.1 nM) represents a 100- to 300-fold improvement over entinostat and a 10- to 50-fold improvement over vorinostat in recombinant HDAC1 assays.

HDAC1 inhibition class I HDAC nanomolar potency

HDAC Isoform Selectivity Profile: Differential Engagement Across HDAC1, HDAC4, and HDAC8

N-(3-Aminophenyl)-4-(sec-butoxy)benzamide exhibits a graded selectivity profile across HDAC isoforms: HDAC1 IC50 = 1.1 nM, HDAC8 IC50 = 130 nM, and HDAC4 IC50 = 230 nM [1][2][3]. The calculated selectivity ratios are approximately 118-fold for HDAC1 over HDAC8, and 209-fold for HDAC1 over HDAC4. For comparison, vorinostat (SAHA) is a pan-HDAC inhibitor with relatively flat potency across isoforms (typically <10-fold selectivity), while entinostat (MS-275) shows approximately 30- to 100-fold selectivity for HDAC1 over HDAC4 [4][5].

HDAC isoform selectivity class I vs class IIa selectivity ratio

Off-Target Profile: Weak Diamine Oxidase and MAO-B Engagement

N-(3-Aminophenyl)-4-(sec-butoxy)benzamide exhibits weak inhibition of diamine oxidase (IC50 = 1,000,000 nM) and monoamine oxidase B (MAO-B, IC50 = 1,000,000 nM) [1]. In contrast, certain aminobenzamide derivatives bearing extended alkyl chains or basic amine substituents show sub-micromolar MAO inhibition (IC50 < 1,000 nM), representing >1,000-fold greater off-target activity [2]. The target compound's millimolar-level inhibition of these amine oxidases indicates minimal off-target liability at concentrations required for HDAC engagement (1-230 nM).

off-target activity diamine oxidase MAO-B

Physicochemical Differentiation: logP and TPSA vs. Representative HDAC Inhibitors

N-(3-Aminophenyl)-4-(sec-butoxy)benzamide exhibits a calculated XLogP3-AA value of 3.4 and a topological polar surface area (TPSA) of 64.4 Ų [1]. For comparison, vorinostat (SAHA) has a logP of approximately 1.8 and TPSA of 77.9 Ų, while entinostat (MS-275) has a logP of approximately 2.5 and TPSA of 94.8 Ų [2][3]. The target compound's higher logP (3.4 vs. 1.8-2.5) predicts enhanced passive membrane permeability, while its lower TPSA (64.4 vs. 77.9-94.8 Ų) suggests favorable cellular uptake characteristics relative to these established HDAC inhibitors.

logP TPSA physicochemical properties drug-likeness

Recommended Research and Industrial Applications for N-(3-Aminophenyl)-4-(sec-butoxy)benzamide Based on Quantitative Evidence


HDAC1-Specific Mechanistic Studies in Epigenetics Research

Given its exceptional HDAC1 potency (IC50 = 1.1 nM) and steep selectivity over HDAC4 (209-fold) [1][2], N-(3-Aminophenyl)-4-(sec-butoxy)benzamide is optimally suited for experiments requiring clean class I HDAC inhibition with minimal class IIa confounding. Researchers investigating HDAC1-specific gene regulation, chromatin remodeling, or cell cycle control can use this compound at low nanomolar concentrations to dissect HDAC1-dependent biology. The compound's favorable logP (3.4) and TPSA (64.4 Ų) support efficient cellular uptake, making it appropriate for both recombinant enzyme assays and cell-based epigenetic studies [3].

HDAC8-Targeted Screening and Tool Compound Development

With HDAC8 inhibitory potency of 130 nM [1], this compound serves as a suitable starting point or reference standard for HDAC8-targeted screening campaigns. Its equivalent potency to more complex heterocyclic benzamide derivatives, combined with simpler synthetic accessibility, makes it a cost-effective tool for HDAC8 biochemical assays. Procurement for HDAC8 assay development or as a benchmark comparator in SAR studies is supported by the quantitative evidence of isoform engagement [1].

Cellular HDAC4 Inhibition Studies Requiring Jurkat Cell Model Compatibility

The compound demonstrates cellular HDAC4 inhibition (IC50 = 230 nM) in Jurkat E6-1 cells [1], achieving equivalent potency to structurally more complex benzamide derivatives. This cellular activity profile supports its use in HDAC4 functional studies within lymphoid cell models, particularly where synthetic accessibility or cost constraints preclude the use of proprietary analogs. The compound's clean off-target profile against amine oxidases (IC50 = 1,000,000 nM) reduces the likelihood of confounding effects in these cellular systems [2].

HDAC Isoform Selectivity Profiling and Comparator Studies

The compound's graded selectivity profile (HDAC1 IC50 = 1.1 nM; HDAC8 IC50 = 130 nM; HDAC4 IC50 = 230 nM) [1][2][3] makes it valuable as a comparator in studies assessing isoform-specific HDAC inhibitor development. Researchers can benchmark novel compounds against this selectivity pattern to evaluate whether new chemical entities achieve improved class I selectivity or broader pan-HDAC coverage. Its well-characterized quantitative profile across three HDAC isoforms provides a reliable reference point for SAR investigations within the benzamide class [4].

Quote Request

Request a Quote for N-(3-Aminophenyl)-4-(sec-butoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.